molecular formula C24H26O3 B12608852 4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol CAS No. 899439-79-3

4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol

Cat. No.: B12608852
CAS No.: 899439-79-3
M. Wt: 362.5 g/mol
InChI Key: QDOYQECFNBRBEP-UHFFFAOYSA-N
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Description

4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol is an organic compound with a complex structure that includes phenolic and butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol typically involves the reaction of phenolic compounds with butyl derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced phenolic compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as quinones, reduced phenols, and substituted phenolic compounds

Scientific Research Applications

4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol include:

    Bisphenol A (BPA): Known for its use in the production of polycarbonate plastics and epoxy resins.

    Bisphenol S (BPS): Used as an alternative to BPA in various applications.

    Bisphenol F (BPF): Another alternative to BPA with similar properties.

Uniqueness

What sets 4,4’-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol apart from these similar compounds is its unique structural features, which may confer distinct chemical properties and potential applications. The presence of the butyl group and the specific arrangement of the phenolic units can influence its reactivity and interactions with other molecules.

Properties

CAS No.

899439-79-3

Molecular Formula

C24H26O3

Molecular Weight

362.5 g/mol

IUPAC Name

4-butan-2-yl-2,6-bis[(4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C24H26O3/c1-3-16(2)19-14-20(12-17-4-8-22(25)9-5-17)24(27)21(15-19)13-18-6-10-23(26)11-7-18/h4-11,14-16,25-27H,3,12-13H2,1-2H3

InChI Key

QDOYQECFNBRBEP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C(=C1)CC2=CC=C(C=C2)O)O)CC3=CC=C(C=C3)O

Origin of Product

United States

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